molecular formula C16H16ClN5OS B12763110 N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-33-3

N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12763110
CAS No.: 102410-33-3
M. Wt: 361.8 g/mol
InChI Key: IDNOWKQLCYHGJZ-GIJQJNRQSA-N
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Description

N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a 4-chlorophenyl group and an imidazo[2,1-b]thiazole core, contributes to its potent biological activities.

Preparation Methods

The synthesis of N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide.

    Condensation Reaction: This intermediate is then subjected to a condensation reaction with N,N-dimethylglycine in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as halogens or nucleophiles.

Scientific Research Applications

N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has been extensively studied for its scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It has shown significant cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma.

    Medicine: The compound is being investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves several molecular targets and pathways :

    Molecular Targets: The compound interacts with DNA and various enzymes involved in cell proliferation and apoptosis.

    Pathways: It induces mitochondrial membrane depolarization, leading to the activation of caspases and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

N,N-Dimethylglycine ((6-(4-chlorophenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide can be compared with other imidazo[2,1-b]thiazole derivatives :

    Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an immunomodulator and anticancer agent.

    2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Another derivative with potent anticancer activity.

    6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Compounds with significant antitumor activities.

This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

102410-33-3

Molecular Formula

C16H16ClN5OS

Molecular Weight

361.8 g/mol

IUPAC Name

N-[(E)-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-2-(dimethylamino)acetamide

InChI

InChI=1S/C16H16ClN5OS/c1-21(2)10-14(23)20-18-9-13-15(11-3-5-12(17)6-4-11)19-16-22(13)7-8-24-16/h3-9H,10H2,1-2H3,(H,20,23)/b18-9+

InChI Key

IDNOWKQLCYHGJZ-GIJQJNRQSA-N

Isomeric SMILES

CN(C)CC(=O)N/N=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CC(=O)NN=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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